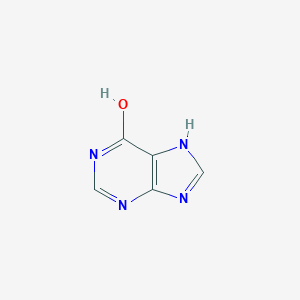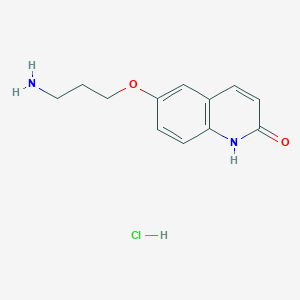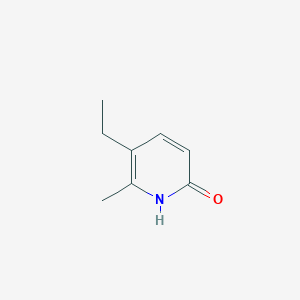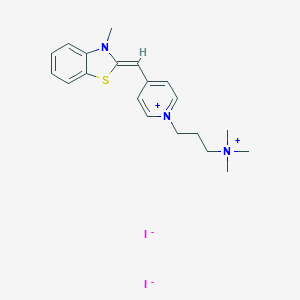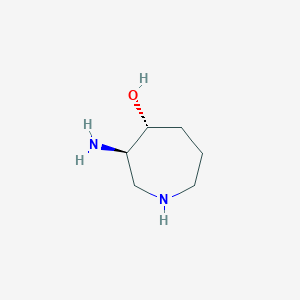
(3R,4R)-3-aminoazepan-4-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(3R,4R)-3-aminoazepan-4-ol, also known as Azezetron, is a chiral amino alcohol that has gained significant attention in scientific research due to its unique chemical properties and potential applications in various fields.
Wirkmechanismus
The mechanism of action of (3R,4R)-3-aminoazepan-4-ol is not fully understood. However, it has been proposed that its biological activities may be attributed to its ability to interact with specific receptors or enzymes in the body. For instance, it has been reported to bind to the GABA-A receptor, which is responsible for regulating neuronal excitability and inhibiting neurotransmitter release.
Biochemische Und Physiologische Effekte
Studies have shown that (3R,4R)-3-aminoazepan-4-ol can modulate various biochemical and physiological processes in the body. For example, it has been reported to increase the levels of gamma-aminobutyric acid (GABA) in the brain, which is a neurotransmitter that plays a crucial role in regulating neuronal activity. It has also been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the inflammatory response.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using (3R,4R)-3-aminoazepan-4-ol in lab experiments is its high enantiomeric purity, which makes it an ideal chiral auxiliary for asymmetric synthesis. Additionally, its ability to modulate various biological processes makes it a promising candidate for drug development. However, one of the limitations of using (3R,4R)-3-aminoazepan-4-ol is its relatively high cost compared to other chiral amino alcohols.
Zukünftige Richtungen
There are several future directions for the research on (3R,4R)-3-aminoazepan-4-ol. One possible direction is to explore its potential as a therapeutic agent for various diseases such as epilepsy, pain, and inflammation. Another direction is to investigate its catalytic properties and develop new synthetic methodologies based on its unique chemical properties. Furthermore, more studies are needed to elucidate its mechanism of action and identify its molecular targets in the body.
Synthesemethoden
The synthesis of (3R,4R)-3-aminoazepan-4-ol involves the condensation of 4-hydroxy-2,2-dimethyl-1,3-oxazolidine with (R)-(-)-3-chloro-1,2-propanediol in the presence of a base such as sodium hydroxide. The resulting product is then treated with ammonia to obtain (3R,4R)-3-aminoazepan-4-ol with a high enantiomeric purity.
Wissenschaftliche Forschungsanwendungen
(3R,4R)-3-aminoazepan-4-ol has been extensively studied for its potential applications in various fields such as medicinal chemistry, asymmetric synthesis, and catalysis. In medicinal chemistry, it has been reported to exhibit anticonvulsant, antinociceptive, and anti-inflammatory activities. It has also been used as a chiral auxiliary in asymmetric synthesis to obtain enantiomerically pure compounds. Additionally, (3R,4R)-3-aminoazepan-4-ol has been employed as a ligand in catalysis to enhance the efficiency and selectivity of chemical reactions.
Eigenschaften
CAS-Nummer |
150989-57-4 |
|---|---|
Produktname |
(3R,4R)-3-aminoazepan-4-ol |
Molekularformel |
C6H14N2O |
Molekulargewicht |
130.19 g/mol |
IUPAC-Name |
(3R,4R)-3-aminoazepan-4-ol |
InChI |
InChI=1S/C6H14N2O/c7-5-4-8-3-1-2-6(5)9/h5-6,8-9H,1-4,7H2/t5-,6-/m1/s1 |
InChI-Schlüssel |
ZZWNCDLYERZDIQ-PHDIDXHHSA-N |
Isomerische SMILES |
C1C[C@H]([C@@H](CNC1)N)O |
SMILES |
C1CC(C(CNC1)N)O |
Kanonische SMILES |
C1CC(C(CNC1)N)O |
Synonyme |
1H-Azepin-4-ol,3-aminohexahydro-,(3R,4R)-(9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(E)-4-[2,8-dihydroxy-9-[(4Z,6E,12E,14E)-10-hydroxy-3,15-dimethoxy-7,9,11,13-tetramethyl-16-oxo-1-oxacyclohexadeca-4,6,12,14-tetraen-2-yl]-3,7-dimethyl-6-oxodecan-4-yl]oxy-4-oxobut-2-enoic acid](/img/structure/B114484.png)
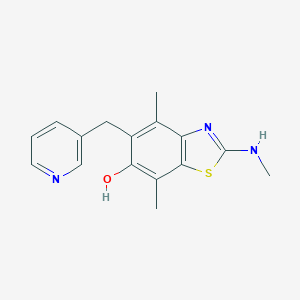

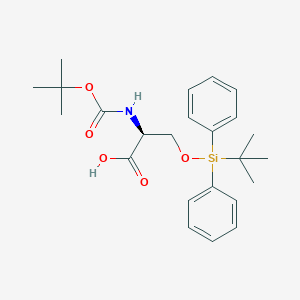
![6,10-dihydroxy-5,7-dimethoxy-1,3-dimethyl-1H-benzo[g]isochromene-8,9-dione](/img/structure/B114498.png)

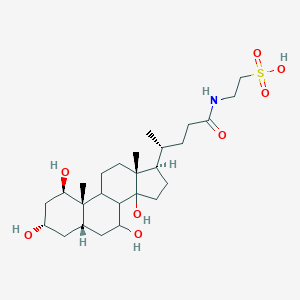
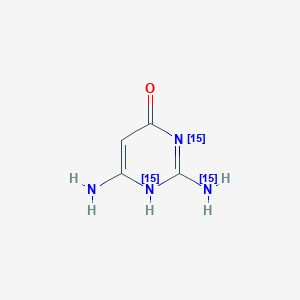
![Imidazo[1,5-a]pyridine-8-carbaldehyde](/img/structure/B114505.png)
